

YKL-05-099: In Vitro Application Notes and Protocols for Cellular Research

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Compound of Interest		
Compound Name:	YKL-05-099	
Cat. No.:	B611891	Get Quote

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Abstract

YKL-05-099 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), with demonstrated activity against SIK1, SIK2, and SIK3.[1][2][3] This small molecule has emerged as a valuable tool for investigating the roles of SIKs in various biological processes, including inflammation and bone metabolism.[2][3][4] YKL-05-099 has been shown to modulate cytokine production in immune cells and inhibit the proliferation of certain cancer cell lines.[5][6] Additionally, it has been identified as an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[4] These application notes provide detailed protocols for the in vitro use of YKL-05-099 in cell culture, including methods for assessing its impact on cytokine secretion, cellular phosphorylation events, and cell viability.

Mechanism of Action

YKL-05-099 exerts its primary biological effects through the inhibition of the SIK family of kinases. SIKs play a crucial role in regulating gene expression by phosphorylating and inactivating the CREB-regulated transcription coactivators (CRTCs).[3] By inhibiting SIKs, **YKL-05-099** prevents the phosphorylation of CRTCs, allowing them to translocate to the nucleus and activate CREB-dependent gene transcription.[3] This signaling cascade is central to the anti-inflammatory and bone-anabolic effects observed with **YKL-05-099** treatment.[3][4]



Quantitative Data

The following tables summarize the in vitro inhibitory and effective concentrations of **YKL-05-099** across various targets and cell-based assays.

Table 1: Inhibitory Concentrations (IC50) of YKL-05-099 against SIK Isoforms

Target	IC50 (nM)	Assay Type
SIK1	~10	Cell-free binding assay[1][7]
SIK2	~20-40	Cell-free binding/enzymatic assay[1][3][5][7]
SIK3	~30	Cell-free binding assay[1][7]

Table 2: Effective and Inhibitory Concentrations (EC50/IC50) of **YKL-05-099** in Cell-Based Assays

Cell Line/Assay	Parameter	Concentration (µM)
Zymosan A-stimulated BMDCs	IL-10 Enhancement	0.46[5][7]
MOLM-13 Leukemia Cells	Proliferation Inhibition	0.24[5]

Experimental Protocols Preparation of YKL-05-099 Stock Solution

- Reconstitution: Prepare a stock solution of YKL-05-099 in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 1 mg of YKL-05-099 (Molecular Weight: 599.1 g/mol , check the certificate of analysis for the exact value) in 166.9 μL of DMSO.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[7]



Protocol 1: Assessment of IL-10 Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol details the procedure for treating BMDCs with **YKL-05-099** to assess its effect on Zymosan A-induced IL-10 production.

Materials:

- Bone marrow cells isolated from mice
- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF)
- YKL-05-099 stock solution (10 mM in DMSO)
- Zymosan A
- ELISA kit for mouse IL-10

Procedure:

- BMDC Differentiation: Differentiate bone marrow cells into BMDCs by culturing them in complete RPMI 1640 medium containing 20 ng/mL GM-CSF for 7-9 days.
- Cell Seeding: Plate the differentiated BMDCs in a 96-well plate at a density of 1 x 10⁵ cells/well.
- YKL-05-099 Pre-treatment: Prepare serial dilutions of YKL-05-099 in complete RPMI 1640 medium. The final DMSO concentration should not exceed 0.1%. Add the diluted YKL-05-099 to the cells. A typical final concentration for significant IL-10 potentiation is 1 μΜ.[1][5][6] Incubate for 24 hours at 37°C and 5% CO2.[1][6]
- Stimulation: Add Zymosan A to the wells at a final concentration of 20 $\mu g/mL$.
- Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.[6]
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant for cytokine analysis.



 IL-10 Measurement: Quantify the concentration of IL-10 in the supernatant using a mouse IL-10 ELISA kit according to the manufacturer's instructions.

Protocol 2: Analysis of HDAC5 Phosphorylation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the methodology to evaluate the effect of **YKL-05-099** on the phosphorylation of HDAC5, a downstream target of SIKs.

Materials:

- · Bone marrow cells isolated from mice
- Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL M-CSF)
- YKL-05-099 stock solution (10 mM in DMSO)
- Lipopolysaccharide (LPS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies: anti-phospho-HDAC5 (Ser259), anti-total-HDAC5, and appropriate secondary antibodies

Procedure:

- BMDM Differentiation: Differentiate bone marrow cells into BMDMs by culturing them in complete DMEM medium containing 20 ng/mL M-CSF for 6-7 days.
- Cell Seeding: Plate the differentiated BMDMs in a 6-well plate at a density of 1 x 10⁶ cells/well.
- YKL-05-099 Pre-incubation: Treat the cells with 1 μM YKL-05-099 (or desired concentrations) in complete DMEM medium for 6 hours at 37°C and 5% CO2.[6] Include a vehicle control (DMSO).
- LPS Stimulation: Stimulate the cells with 100 ng/mL LPS for 30 minutes.[6]



- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting:
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against phospho-HDAC5 (Ser259)
 and total HDAC5.
 - Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities and normalize the phospho-HDAC5 signal to the total HDAC5 signal.

Protocol 3: Cell Proliferation Assay in MOLM-13 Leukemia Cells

This protocol is for assessing the anti-proliferative effects of **YKL-05-099** on the MOLM-13 acute myeloid leukemia cell line.

Materials:

- MOLM-13 cells
- RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- YKL-05-099 stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo® or MTT)

Procedure:

Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells/well in 100
μL of culture medium.



- Compound Treatment: Prepare serial dilutions of **YKL-05-099** in culture medium. Add the diluted compound to the wells. The final DMSO concentration should be kept below 0.1%.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
- Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the
 percentage of cell viability relative to the vehicle-treated control and determine the IC50
 value by fitting the data to a dose-response curve.

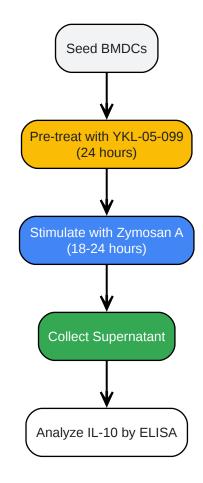
Visualizations



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Caption: **YKL-05-099** inhibits SIKs, leading to CRTC dephosphorylation and nuclear translocation.





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Caption: Workflow for assessing YKL-05-099's effect on IL-10 production in BMDCs.

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